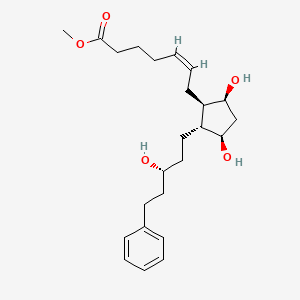

Latanoprost methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

913258-31-8 |

|---|---|

Molecular Formula |

C24H36O5 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1 |

InChI Key |

KSRNMZVGEYUNEO-JNAAKWLTSA-N |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Latanoprost Methyl Ester

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies in prostaglandin (B15479496) synthesis are prized for their high stereoselectivity and mild reaction conditions, often reducing the need for complex protecting group chemistry. These methods leverage enzymes for key stereochemical transformations.

Stereoselective Biotransformations for Precursor Preparation

The asymmetric synthesis of the core building blocks for latanoprost (B1674536) methyl ester can be efficiently achieved using enzymes. A key intermediate in many prostaglandin syntheses is the Corey lactone, and biocatalysis offers elegant routes to its chiral precursors. nih.gov For instance, whole-cell biotransformations are employed for stereoselective reductions.

Research has demonstrated that non-conventional yeasts, such as Pichia anomala, can be used for the stereoselective synthesis of key precursors to latanoprost. researchgate.net These microorganisms contain a suite of enzymes, including esterases, alcohol dehydrogenases, and enoate reductases, that can act in concert. researchgate.net For example, a key ketoprostaglandin intermediate can be converted into optically pure diols, which are direct precursors for latanoprost. The stereoselectivity of the carbonyl reduction is dependent on the specific yeast strain and reaction conditions. researchgate.net

Another powerful chemoenzymatic method involves the Baeyer-Villiger oxidation of a prochiral or meso-substituted cyclohexanone (B45756) derivative, catalyzed by a Baeyer-Villiger monooxygenase (BVMO). researchgate.net This enzymatic step can establish the chirality of the cyclopentane (B165970) core early in the synthesis with high enantiomeric excess. researchgate.net

Table 1: Examples of Stereoselective Biotransformations in Prostaglandin Precursor Synthesis

| Enzyme/Organism | Substrate | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Pichia anomala | 15-ketoprostaglandin intermediate | Lactondiol L | Stereoselective C=O and C=C reduction, ester hydrolysis | researchgate.net |

Enzyme-Catalyzed Esterification and Hydrolysis Processes

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze esterification and hydrolysis reactions with high chemo- and stereoselectivity. taltech.ee In the context of latanoprost methyl ester synthesis, lipases can be employed in several ways. One key application is the kinetic resolution of racemic intermediates. For example, a racemic alcohol precursor to one of the side chains can be selectively acylated by a lipase (B570770), allowing for the separation of the two enantiomers.

Furthermore, lipases can catalyze the direct esterification of the latanoprost acid to its corresponding methyl ester. taltech.ee Studies on prostaglandin F2α (PGF2α) have shown that Candida antarctica lipase B (CALB) can effectively catalyze the methylation of the carboxylic acid group. taltech.ee This enzymatic approach avoids the harsh conditions sometimes associated with chemical esterification methods. Conversely, lipases can also be used for the selective hydrolysis of an ester protecting group elsewhere in the molecule, without affecting the final methyl ester at the C1 position, should the synthetic strategy require it.

Table 2: Enzyme-Catalyzed Esterification in Prostaglandin Synthesis

| Enzyme | Substrate | Acyl Donor/Reagent | Product | Reference |

|---|

Organocatalytic Synthesis Routes

Organocatalysis has emerged as a powerful tool in complex molecule synthesis, providing access to chiral compounds with high enantioselectivity without the need for metal catalysts. The synthesis of latanoprost and its analogues has benefited significantly from these developments. nih.govoup.com

Key Bicyclic Enal Intermediates and Cyclopentane Core Formation

A highly efficient organocatalytic strategy for constructing the prostaglandin core involves the dimerization of succinaldehyde. nih.govsemanticscholar.org This reaction, often catalyzed by a simple chiral amine like L-proline, proceeds through a domino aldol (B89426) reaction to form a key bicyclic enal intermediate in high enantiomeric excess (typically >98% ee). nih.govresearchgate.net This bicyclic enal is a versatile precursor, primed with the necessary functionality for the sequential addition of the two side chains. nih.govsemanticscholar.orgresearchgate.net

Another powerful organocatalytic method is the asymmetric [3+2] cycloaddition reaction. nih.govresearchgate.net Catalyzed by a diarylprolinol silyl (B83357) ether, this reaction can construct the substituted cyclopentane core of latanoprost from simpler acyclic precursors. nih.govresearchgate.net For example, the reaction between an α,β-unsaturated aldehyde and a nitroalkene can generate a highly functionalized cyclopentane carbaldehyde, which is a direct precursor to the latanoprost core. oup.com

Table 3: Organocatalytic Formation of Latanoprost Core Structures

| Catalyst | Reactants | Key Intermediate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| L-Proline | Succinaldehyde | Bicyclic enal | >98% | nih.govresearchgate.net |

Side-Chain Elongation and Functionalization

Once the chiral cyclopentane core is established, the α- and ω-side chains are installed. The α-chain of this compound is typically introduced via a Wittig-type reaction. To obtain the methyl ester, the Wittig reagent used would be (4-methoxycarbonylbutyl)triphenylphosphonium bromide.

Conventional Chemical Synthesis Strategies

The most established and widely used conventional synthesis of prostaglandins (B1171923), including latanoprost, is based on the seminal work of E.J. Corey. semanticscholar.org This convergent approach involves the synthesis of a key intermediate, the Corey lactone, which contains the correct stereochemistry for the cyclopentane core.

The synthesis typically begins with the preparation of the (-)-Corey lactone benzoate. The ω-side chain is then introduced, often via a Horner-Wadsworth-Emmons reaction, to form a prostaglandin enone intermediate. asianpubs.org This is followed by a stereoselective reduction of the C15-ketone. The lactone functionality is then reduced to a lactol (a hemiacetal) using a reagent like diisobutylaluminium hydride (DIBAL-H). google.com

The α-side chain is subsequently installed via a Wittig reaction. For this compound, this step would utilize a phosphonium (B103445) ylide derived from (4-methoxycarbonylbutyl)triphenylphosphonium bromide. The synthesis is completed by hydrogenation of the C13-C14 double bond and removal of any protecting groups. This pathway, while lengthy, is robust and allows for the synthesis of a wide variety of prostaglandin analogues. asianpubs.org

A notable variation in the final step is the esterification of the free acid (latanoprost acid). If the Wittig reagent used contains a different ester or a free carboxylic acid, a final esterification step with methanol (B129727) under acidic conditions (Fischer esterification) or other mild conditions would be required to yield the this compound. asianpubs.org

Table 4: Key Reactions in a Conventional Latanoprost Synthesis

| Reaction | Reagents | Purpose |

|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate of ω-side chain, base | Installation of the ω-side chain |

| Stereoselective Ketone Reduction | e.g., (-)-B-chlorodiisopinocampheylborane | Sets the C15-hydroxyl stereochemistry |

| Lactone Reduction | Diisobutylaluminium hydride (DIBAL-H) | Formation of the lactol from the Corey lactone |

| Wittig Reaction | (4-methoxycarbonylbutyl)triphenylphosphonium bromide, base | Installation of the α-side chain as a methyl ester |

Corey Lactone Derivatization Pathways for Prostanoid Analogues

The synthesis of many prostaglandins and their analogues, including latanoprost, heavily relies on the use of a key intermediate known as the Corey lactone. nih.govgoogle.comrsc.org This bicyclic lactone provides a stereochemically defined cyclopentane core onto which the two characteristic side chains (alpha and omega) of prostaglandins can be appended. nih.govgoogle.com

The general strategy for synthesizing prostaglandin F (PGF) analogues like latanoprost from the Corey lactone involves a sequential process:

Introduction of the ω-chain : The synthesis typically begins with the p-phenylbenzoyl (PPB) or benzoyl (Bz) protected Corey lactone. google.com The primary alcohol of the Corey lactone is oxidized to an aldehyde, often referred to as the Corey aldehyde. google.com This aldehyde then undergoes a Horner-Wadsworth-Emmons reaction to introduce the ω-side chain, resulting in an enone intermediate. google.comgoogle.com

Reduction and Protection : The ketone group on the newly formed side chain is stereoselectively reduced to the desired (15S)-alcohol. google.com This reduction is a critical step, and reagents like L-selectride have been employed to improve the diastereoselectivity. google.com The allylic alcohol may require protection, for instance as a tetrahydropyranyl (THP) ether, to prevent side reactions in subsequent steps. google.com

Saturation of the ω-chain : For latanoprost, the double bond in the ω-side chain is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst. google.comgoogle.com

Lactone to Lactol Conversion : The lactone functional group in the core structure is then reduced to a lactol (a cyclic hemiacetal). google.com Diisobutylaluminum hydride (DIBAL-H) is a common reducing agent for this transformation, although alternative methods using silanes in the presence of titanocene (B72419) have been developed to improve efficiency and economy. google.com

Introduction of the α-chain : The final step in constructing the core prostaglandin structure is the introduction of the α-chain via a Wittig reaction with the lactol. google.comgoogle.com

Esterification and Deprotection : Following the Wittig reaction, the carboxylic acid of the α-chain is esterified. For latanoprost, this is an isopropyl ester. Finally, any protecting groups are removed to yield the final product. google.com

The Corey lactone itself can be synthesized through various routes, including asymmetric domino Michael/Michael reactions, which allow for its efficient and enantioselective preparation. researchgate.net The versatility of the Corey lactone has made it a cornerstone in the synthesis of a wide array of prostanoid analogues. nih.govopen.ac.ukoup.com

Modifications to the ω-Side Chain and Phenyl Ring

The development of latanoprost from the parent compound, prostaglandin F2α, was driven by the need to enhance its therapeutic selectivity and reduce side effects. This was achieved through specific modifications to the ω-side chain. google.com

A key modification in latanoprost is the introduction of a phenyl ring into the ω-chain, creating 17-phenyl-18,19,20-trinor-PGF2α. google.comarvojournals.org This structural change was found to make the resulting analogue therapeutically more selective than PGF2α and its esters. google.com The length of the ω-chain is also critical; elongating it beyond carbon 17 with a terminal phenyl ring was found to reduce biological activity. arvojournals.org

Further modifications to the phenyl ring itself have been explored. For instance, the introduction of a methyl group at the ortho or meta position of the phenyl ring did not significantly alter the miotic activity of 17-phenyl-18,19,20-trinor-PGF2α-isopropyl ester. arvojournals.org However, a methyl group at the para position dramatically decreased its activity. arvojournals.org

Another significant modification in the structure of latanoprost is the saturation of the 13,14-trans double bond in the ω-side chain. arvojournals.orgmedcentral.com This hydrogenation to a 13,14-dihydro analogue was found to further improve the receptor profile and enhance the chemical stability of the compound. arvojournals.org This saturation also has an impact on receptor binding, reducing potency on EP1 and TP receptors while increasing the capacity to stimulate the EP3 receptor at high concentrations. arvojournals.org

These structure-activity relationship studies demonstrate that the ω-chain and its terminal ring structure are crucial for modulating the pharmacological properties of PGF2α analogues. arvojournals.org

| Modification | Effect on Activity/Properties | Reference |

| Introduction of a phenyl ring in the ω-chain | Increased therapeutic selectivity | google.comarvojournals.org |

| Elongation of the ω-chain beyond C-17 | Reduced biological activity | arvojournals.org |

| Methyl substitution on the phenyl ring (ortho/meta) | No significant change in miotic activity | arvojournals.org |

| Methyl substitution on the phenyl ring (para) | Dramatically reduced miotic activity | arvojournals.org |

| Saturation of the 13,14-double bond | Improved receptor profile and chemical stability | arvojournals.org |

Isolation and Characterization of this compound as a Synthetic Product or Impurity

The synthesis of latanoprost and its esters, including the methyl ester, can result in the formation of various related isomers and impurities. The isolation and characterization of these compounds are crucial for ensuring the purity and quality of the final drug substance. High-performance liquid chromatography (HPLC) is a primary analytical technique used for this purpose. google.comresearchgate.net

Normal-phase HPLC has been found to be particularly effective for separating latanoprost from its isomers, such as 15(S)-latanoprost and 5,6-trans-latanoprost. researchgate.net A mobile phase consisting of heptane, 2-propanol, and acetonitrile (B52724) with a small amount of water has been successfully used for this separation on an NH2 column. researchgate.net

During the synthesis and storage of latanoprost, several impurities can be formed. For example, the 15-epi isomer of bimatoprost (B1667075), a related prostaglandin analogue, has been identified as a potential impurity. researchgate.net The synthesis of latanoprost often involves multiple steps where isomers can be generated, necessitating purification by methods like preparative liquid chromatography. google.com

The characterization of latanoprost and its related substances involves a combination of spectroscopic techniques. The structure of the final product and any isolated impurities are typically confirmed using:

Nuclear Magnetic Resonance (NMR) spectroscopy : Both 1H NMR and 13C NMR are used to elucidate the detailed molecular structure. researchgate.net

Infrared (IR) spectroscopy : Provides information about the functional groups present in the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) : Used to determine the exact mass and elemental composition of the compound. researchgate.net

The development of robust analytical methods is essential for the quality control of latanoprost and its derivatives, ensuring that the levels of impurities are within acceptable limits. rjptonline.org

| Isomer/Impurity | Analytical Method for Separation | Reference |

| 15(S)-latanoprost | Normal-phase HPLC | researchgate.net |

| 5,6-trans-latanoprost | Normal-phase HPLC | researchgate.net |

| 15-epi isomer of bimatoprost | HPLC | researchgate.net |

Synthesis of Deuterated or Labeled this compound for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), are invaluable tools for studying the mechanisms of chemical reactions and biological processes. nih.gov The synthesis of deuterated or otherwise labeled this compound allows researchers to trace the metabolic fate of the drug and understand the mechanisms of its action and degradation.

Mechanistic studies of prostaglandin biosynthesis have historically relied on isotopically labeled precursors. For example, the use of 18O2 was crucial in demonstrating that the two oxygen atoms on the cyclopentane ring of prostaglandins originate from the same molecule of oxygen. nih.gov Similarly, stereospecifically tritium-labeled eicosatrienoic acid was synthesized to elucidate the enzymatic mechanism of prostaglandin formation. nih.gov

In the context of latanoprost, deuterium-labeled analogues (e.g., Latanoprost-d4) are available and serve as internal standards in analytical methods like mass spectrometry for accurate quantification of the drug in biological samples. medchemexpress.com

The synthesis of deuterated compounds like this compound would involve the use of deuterated reagents at specific steps in the synthetic pathway. For instance, a trideuteromethyl group (CD3) can be introduced using various deuterated methylating agents. nih.gov The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect. This property can be exploited to study reaction mechanisms and can sometimes lead to drugs with altered metabolic profiles and longer half-lives. nih.gov

For example, in the synthesis of prostaglandins, reduction steps are common. The use of sodium borodeuteride (NaBD4) instead of sodium borohydride (B1222165) (NaBH4) would introduce a deuterium atom at the site of reduction. nih.gov This approach was used in early studies of prostaglandin biosynthesis to analyze the products by gas chromatography-mass spectrometry. nih.gov Similarly, deuterated starting materials or reagents could be incorporated into the established synthetic routes for latanoprost to produce labeled this compound for detailed mechanistic and metabolic investigations.

Mechanistic and Molecular Pharmacology of Latanoprost Acid Active Metabolite of Ester Prodrugs

Prostanoid Receptor Binding Kinetics and Affinity Profiling

Latanoprost (B1674536) acid is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and functions as a selective prostanoid receptor agonist. medcentral.commedchemexpress.com Its primary therapeutic effect in the eye is mediated through its interaction with specific prostanoid receptors.

Latanoprost acid is a potent and selective agonist for the prostaglandin F (FP) receptor. medchemexpress.commedchemexpress.comselleckchem.com The modification of the PGF2α structure, specifically the saturation of the double bond between carbons 13 and 14 and the addition of a terminal phenyl ring, enhances its selectivity for the FP receptor. entokey.com This high affinity and specificity for the FP receptor are central to its mechanism of action. medcentral.comentokey.com Studies have shown that latanoprost acid acts as a full agonist on the FP receptor. arvojournals.org The binding of latanoprost acid to FP receptors, which are widely distributed in ocular tissues such as the ciliary muscle, iris, and sclera, initiates the signaling cascades responsible for its therapeutic effects. entokey.com

While latanoprost acid is highly selective for the FP receptor, it exhibits some interaction with other prostanoid receptors, though to a much lesser extent. It has been shown to have some agonist activity at the prostaglandin E1 (EP1) and E3 (EP3) receptors. arvojournals.orgrndsystems.comtocris.com However, its affinity for these receptors is considerably lower than for the FP receptor. arvojournals.org Latanoprost acid has minimal to no significant effect on EP2, DP (prostaglandin D2 receptor), IP (prostacyclin receptor), and TP (thromboxane receptor) prostanoid receptors. arvojournals.orgrndsystems.comtocris.com This high degree of selectivity for the FP receptor contributes to its targeted therapeutic action and favorable profile. arvojournals.org For instance, while PGF2α can cause contraction of human bronchioles via TP receptors, the effect of latanoprost acid on these receptors is significantly weaker. arvojournals.org

Table 1: Prostanoid Receptor Activity Profile of Latanoprost Acid

| Receptor | Activity |

|---|---|

| FP | Full Agonist |

| EP1 | Agonist |

| EP3 | Full or Near Full Agonist |

| EP2 | No or Weak Effect |

| DP | No or Weak Effect |

| IP | No or Weak Effect |

| TP | No or Weak Effect |

This table is based on data from multiple in vitro studies. arvojournals.orgrndsystems.comtocris.com

Cellular and Subcellular Signaling Cascades

Activation of the FP receptor by latanoprost acid initiates a cascade of intracellular signaling events. The FP receptor is primarily a Gq protein-coupled receptor. researchgate.net Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov This increase in cytosolic Ca2+ is a key signaling event. While FP receptor activation itself does not typically lead to a direct increase in cyclic adenosine (B11128) monophosphate (cAMP), it can potentiate cAMP release mediated by other receptors, such as the EP2 receptor, through a Ca2+-calmodulin-dependent pathway. nih.gov There is generally no direct, significant effect on cyclic guanosine (B1672433) monophosphate (cGMP) levels by FP receptor agonism alone. nih.govpnas.org The signaling cascade also involves the activation of protein kinase C (PKC) by DAG and the phosphorylation of downstream targets like p42/p44 MAP kinases and myosin light chain. nih.gov

Table 2: Signaling Events Downstream of FP Receptor Activation by Latanoprost Acid

| Signaling Molecule/Event | Change |

|---|---|

| Phospholipase C (PLC) Activity | Increased |

| Intracellular Calcium (Ca2+) | Increased |

| cAMP | No direct increase; can potentiate other receptor-mediated increases |

| cGMP | No significant direct change |

| MAP Kinase Phosphorylation | Increased |

| Myosin Light Chain Phosphorylation | Increased |

This table summarizes the principal signaling events following the binding of latanoprost acid to the FP receptor. nih.govnih.gov

Latanoprost acid has been shown to modulate the expression of several genes in ocular tissues, particularly in the ciliary muscle and trabecular meshwork. plos.org This regulation is a crucial part of the mechanism that leads to increased aqueous humor outflow. A key target is the proto-oncogene c-fos, which is upregulated following latanoprost treatment. plos.org The activation of c-fos is believed to be an upstream event that leads to the increased expression of matrix metalloproteinases (MMPs). plos.org Studies have demonstrated that latanoprost increases the mRNA expression of MMP-9. plos.org Additionally, latanoprost has been observed to up-regulate the expression of NF-κB p65 and down-regulate its inhibitor, IκBα. plos.org In some cell types, latanoprost has been shown to up-regulate fibronectin mRNA. plos.org

Extracellular Matrix Remodeling Mechanisms in Ocular Outflow Pathways

The primary mechanism by which latanoprost acid is thought to exert its therapeutic effect is by remodeling the extracellular matrix (ECM) in the uveoscleral outflow pathway. nih.govdroracle.ai This remodeling increases the spaces between the ciliary muscle bundles, thereby facilitating the outflow of aqueous humor. frontiersin.orgdroracle.aifrontiersin.org

This ECM remodeling is mediated by an increase in the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3. nih.gov Latanoprost acid treatment of human ciliary muscle cells in culture has been shown to increase the levels of these MMPs. nih.gov Concurrently, there is a reduction in several ECM components, including collagens I, III, IV, and VI, as well as fibronectin, laminin, and hyaluronan. nih.gov Both latanoprost and prostaglandin F2α have also been found to enhance the generation of plasmin, which is an activator of MMPs. nih.gov These changes in the composition of the extracellular matrix are believed to reduce the hydraulic resistance in the uveoscleral pathway, leading to enhanced aqueous humor outflow. nih.gov Similar mechanisms involving MMPs and ECM changes have also been proposed to occur in the trabecular meshwork, suggesting a potential effect on the conventional outflow pathway as well. tandfonline.comentokey.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Latanoprost methyl ester |

| Latanoprost acid |

| Prostaglandin F2α (PGF2α) |

| Diacylglycerol (DAG) |

| Inositol 1,4,5-trisphosphate (IP3) |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Fibronectin |

| Laminin |

| Hyaluronan |

Role of Matrix Metalloproteinases (MMPs) in Ciliary Muscle and Sclera

Latanoprost acid, the active metabolite of latanoprost, plays a significant role in remodeling the extracellular matrix of the ciliary muscle and sclera by modulating the activity of matrix metalloproteinases (MMPs). drugbank.comarvojournals.org MMPs are a family of enzymes responsible for the degradation of extracellular matrix components like collagen. arvojournals.org

Studies have shown that latanoprost acid increases the expression of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, in the ciliary muscle. drugbank.comarvojournals.orgnih.gov This upregulation of MMPs leads to the breakdown of collagen types I, III, and IV within the ciliary muscle bundles. drugbank.comnih.gov The resulting degradation of the extracellular matrix increases the permeability of the tissue, which in turn enhances the outflow of aqueous humor through the uveoscleral pathway, thereby lowering intraocular pressure. drugbank.comnih.gov

Specifically, research on cultured human ciliary muscle cells has demonstrated a dose-dependent increase in the gene transcription of MMP-1, MMP-3, and MMP-9 following exposure to latanoprost acid. arvojournals.org In contrast, the expression of MMP-2 mRNA was observed to be either reduced or unchanged in these cells. arvojournals.org Further investigations have confirmed that treatment of human ciliary muscle cells with latanoprost acid leads to an increase in MMP-1, -3, and -9 mRNA levels. researchgate.net

Collagen Turnover and Tissue Permeability Alterations

The upregulation of MMPs by latanoprost acid directly impacts collagen turnover and alters tissue permeability in the uveoscleral outflow pathway. By promoting the degradation of collagen and other extracellular matrix proteins such as fibronectin, laminin, and hyaluronan, latanoprost acid effectively remodels the connective tissue within the ciliary muscle. tandfonline.comnih.govnih.gov

This remodeling process creates wider spaces between the ciliary muscle bundles, reducing the resistance to aqueous humor outflow. droracle.ai The increased permeability of the ciliary muscle and surrounding sclera facilitates the drainage of aqueous humor, contributing to a reduction in intraocular pressure. drugbank.com Studies on monkey eyes treated with latanoprost have shown a decrease in immunostained collagen IV and VI in the anterior part of the ciliary muscle. nih.gov Furthermore, exposure of human sclera to latanoprost acid in organ cultures has been found to increase its permeability to molecules like FGF-2 and dextran, suggesting a general enhancement of scleral permeability. arvojournals.org

Summary of Latanoprost Acid Effects on MMPs and Collagen

| Target Tissue | Effect | Key Findings | References |

|---|---|---|---|

| Ciliary Muscle | Increased MMP Expression | Upregulation of MMP-1, -2, -3, and -9. | drugbank.comarvojournals.orgnih.gov |

| Ciliary Muscle | Decreased Collagen | Reduction in collagen types I, III, IV, and VI. | drugbank.comnih.gov |

| Sclera | Increased Permeability | Enhanced passage of FGF-2 and dextran. | arvojournals.org |

Cellular and Tissue-Level Responses in In Vitro Ocular Models

In vitro and ex vivo studies using ocular models have provided valuable insights into the cellular and tissue-level responses to latanoprost acid.

Effects on Cultured Ocular Cells (e.g., Ciliary Muscle Cells, Trabecular Meshwork Cells)

Ciliary Muscle Cells: Studies on cultured human ciliary muscle cells have been instrumental in elucidating the molecular mechanisms of latanoprost acid. Treatment of these cells with latanoprost acid leads to a dose-dependent increase in the expression of MMP-1, MMP-3, and MMP-9. arvojournals.org Additionally, latanoprost acid has been shown to increase the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) in a dose- and time-dependent manner, while having little effect on TIMP-2 expression. arvojournals.org In rabbit ciliary muscle cells, latanoprost acid induced a dose-dependent increase in MMP-1 mRNA and a decrease in TIMP-1 and TIMP-2 mRNA. nih.gov

Trabecular Meshwork Cells: While the primary action of latanoprost is on the uveoscleral pathway, studies suggest it also affects the trabecular meshwork. In cultured human trabecular meshwork cells, latanoprost acid has been shown to increase the mRNA expression of MMP-1, -3, -17, and -24, as well as TIMP-2, -3, and -4. arvojournals.orgnih.gov This indicates that latanoprost can influence extracellular matrix turnover in the conventional outflow pathway as well. arvojournals.orgnih.gov Furthermore, latanoprost has been observed to relax endothelin-1-contracted human trabecular meshwork cells, suggesting a potential role in increasing conventional outflow. arvojournals.org

Insights from Ex Vivo Perfused Ocular Segments

Studies using ex vivo perfused human anterior segments have provided direct evidence of latanoprost's effect on the trabecular outflow pathway. In these models, which eliminate the uveoscleral pathway, latanoprost free acid significantly increased outflow facility. nih.gov This effect was observed within an hour of drug administration and continued to increase over the first 12 hours. nih.gov Histological examination of these treated segments revealed focal detachment and loss of Schlemm's canal endothelial cells, along with a loss of extracellular matrix in some areas, suggesting a direct effect on the trabecular meshwork. nih.gov Other ex vivo studies on rabbit corneas have focused on the toxicity and healing characteristics of different latanoprost formulations and their excipients. nih.govresearchgate.net

Effects of Latanoprost Acid on Cultured Ocular Cells

| Cell Type | Key Effects | References |

|---|---|---|

| Human Ciliary Muscle Cells | Increased MMP-1, -3, -9, and TIMP-1 expression. | arvojournals.orgarvojournals.org |

| Rabbit Ciliary Muscle Cells | Increased MMP-1 mRNA; Decreased TIMP-1 and TIMP-2 mRNA. | nih.gov |

| Human Trabecular Meshwork Cells | Increased MMP-1, -3, -17, -24, TIMP-2, -3, -4 mRNA expression; Relaxation of contracted cells. | arvojournals.orgnih.govarvojournals.org |

Comparative Pharmacological Profiles of Structural Analogs and Metabolites

Latanoprost is one of several prostaglandin analogues used in the treatment of glaucoma. Its pharmacological profile is often compared to other drugs in its class, such as travoprost (B1681362) and bimatoprost (B1667075), as well as its own metabolites.

Latanoprost and travoprost are both isopropyl ester prodrugs that are hydrolyzed to their active free acids. entokey.com Latanoprost acid is a potent and selective agonist for the FP prostanoid receptor. medcentral.com While bimatoprost is also a prostaglandin analogue, it is an amide and is not as efficiently hydrolyzed to its free acid in the eye compared to latanoprost. entokey.com

Comparative studies have shown that latanoprost is generally more effective at lowering IOP than unoprostone (B1682063) and as effective as travoprost, but slightly less effective than bimatoprost. medcentral.com However, latanoprost is associated with a lower incidence of conjunctival hyperemia compared to bimatoprost. medcentral.com

Latanoprostene bunod is a nitric oxide-donating prostaglandin F2α receptor agonist. nih.gov Upon administration, it is metabolized into latanoprost acid and butanediol (B1596017) mononitrate. drugbank.com This dual mechanism of action allows it to increase outflow through both the uveoscleral pathway (via latanoprost acid) and the trabecular meshwork (via nitric oxide). researchgate.net In comparative studies, latanoprostene bunod demonstrated a greater reduction in the contractility of human trabecular meshwork cells compared to latanoprost alone. arvojournals.org

The primary metabolites of latanoprost acid, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid, are formed through beta-oxidation in the liver and are mainly excreted by the kidneys. wikipedia.org

Comparative Profile of Latanoprost and its Analogs

| Compound | Mechanism of Action | Key Characteristics | References |

|---|---|---|---|

| Latanoprost Acid | Selective FP receptor agonist; increases uveoscleral outflow. | Active metabolite of the prodrug latanoprost. | droracle.aimedcentral.com |

| Travoprost Acid | Selective FP receptor agonist; increases uveoscleral outflow. | Active metabolite of the prodrug travoprost. Efficacy similar to latanoprost. | entokey.commedcentral.com |

| Bimatoprost | Prostaglandin analogue; increases uveoscleral and trabecular outflow. | Slightly more effective at IOP lowering than latanoprost, but higher incidence of hyperemia. | entokey.commedcentral.com |

| Latanoprostene Bunod | Dual mechanism: FP receptor agonist and nitric oxide donor. | Increases both uveoscleral and trabecular outflow; greater effect on trabecular meshwork cell relaxation than latanoprost. | drugbank.comarvojournals.orgresearchgate.net |

Analytical Chemistry and Characterization of Latanoprost Methyl Ester

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of latanoprost (B1674536) and its related substances, including the methyl ester impurity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for separating these closely related compounds.

The development and validation of HPLC methods are essential for the accurate quantification of latanoprost and its impurities. researchgate.net Various methods have been established, often utilizing reversed-phase columns to achieve separation.

A common approach involves a C18 column with a mobile phase consisting of a mixture of an organic modifier, like acetonitrile (B52724), and water, often with an acid additive such as trifluoroacetic acid to improve peak shape and resolution. researchgate.netjocpr.com Detection is typically performed using an ultraviolet (UV) detector at a wavelength around 210 nm, where the prostaglandin (B15479496) analogue structure exhibits absorbance. jocpr.commdpi.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. omicsonline.org Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netomicsonline.orgresearchgate.net Linearity is typically established over a concentration range relevant for the analysis of both the active ingredient and its impurities, with correlation coefficients (r²) expected to be ≥ 0.99. researchgate.netresearchgate.net Accuracy is assessed by recovery studies, with results for latanoprost assays generally falling within 98.0–102.0%. researchgate.net Precision is determined by evaluating the repeatability (intra-day) and intermediate precision (inter-day) of the method, with relative standard deviation (RSD) values typically required to be less than 2.0%. researchgate.netjocpr.com

Table 1: Example of HPLC Method Parameters and Validation Results for Latanoprost Analysis

| Parameter | Condition / Result | Source(s) |

|---|---|---|

| Chromatographic Conditions | ||

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | jocpr.com |

| Mobile Phase | Acetonitrile and water with 0.05% trifluoroacetic acid (e.g., 60:40 v/v) | jocpr.com |

| Flow Rate | 1.0 mL/min | researchgate.netjocpr.com |

| Detection Wavelength | 210 nm | jocpr.commdpi.com |

| Internal Standard | Methyl paraben | jocpr.com |

| Validation Parameters | ||

| Linearity Range | 2.5 - 7.5 µg/mL | jocpr.com |

| Correlation Coefficient (r²) | > 0.99 | researchgate.netresearchgate.net |

| Accuracy (Recovery) | 98.0 - 102.0% | researchgate.net |

| Precision (RSD) | < 2.0% | researchgate.netjocpr.com |

| Limit of Detection (LOD) | 0.025 - 0.07 µg/mL | researchgate.netomicsonline.org |

| Limit of Quantification (LOQ) | 0.019 - 0.35 µg/mL | researchgate.netomicsonline.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

In the context of latanoprost analysis, UPLC is particularly advantageous for resolving complex mixtures of related substances and degradation products. researchgate.net The increased efficiency of UPLC allows for better separation of structurally similar impurities, such as stereoisomers and the latanoprost methyl ester, from the main latanoprost peak. researchgate.netgoogle.com The shorter run times offered by UPLC-based methods are highly beneficial in high-throughput environments, such as in quality control laboratories. google.com UPLC is often coupled with mass spectrometry (UPLC-MS/MS), providing a powerful tool for both the quantification and identification of impurities, even at very low levels. researchgate.net

Latanoprost is a chiral molecule with several stereocenters. During its synthesis or as a result of degradation, various stereoisomers can be formed, which may have different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these isomers is critical. The primary stereoisomeric impurities include 15(S)-latanoprost (an epimer) and 5,6-trans-latanoprost (a geometric isomer). akjournals.com

Normal-phase HPLC has proven effective for the baseline separation of these key isomers. akjournals.com One validated method utilizes an amino (NH2) column with a mobile phase composed of heptane, 2-propanol, and acetonitrile. akjournals.com This approach allows for the distinct separation of latanoprost from its 15(S) and 5,6-trans isomers. akjournals.com More advanced methods may employ a combination of chiral and cyano columns in a reversed-phase system to simultaneously separate various isomers and other related substances. mdpi.com The development of such stereoselective assays is fundamental for controlling the impurity profile of latanoprost and ensuring its quality.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) reveals the molecular weight and provides clues to the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be elucidated.

For this compound, the structure is confirmed by identifying the characteristic signals corresponding to its different functional groups. In the ¹H NMR spectrum, one would expect to see a distinct singlet corresponding to the methyl group (CH₃) of the ester at approximately 3.6-3.7 ppm. The protons on the cyclopentane (B165970) ring, the two hydroxyl-bearing carbons, and the phenylpentyl side chain would produce a complex series of multiplets in the upfield region. The vinyl protons of the cis-double bond in the heptenoate chain would appear as multiplets around 5.3-5.5 ppm.

The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the methyl ester at around 174 ppm. The carbon of the methyl group itself would resonate at approximately 51-52 ppm. The sp² carbons of the double bond and the aromatic ring would appear in the downfield region (approx. 125-140 ppm), while the sp³ carbons of the cyclopentane ring and the aliphatic side chains would be found in the upfield region. Predicted NMR data is available in chemical databases and serves as a reference for experimental verification. drugbank.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the complete structure of this compound.

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₂₄H₃₆O₅), the expected monoisotopic mass is approximately 404.256 g/mol . pharmaffiliates.com

When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it allows for the specific analysis of the impurity as it elutes from the column. Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the intact molecular ion (or a protonated/adducted version, e.g., [M+H]⁺, [M+Na]⁺) can be readily observed, confirming the molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of an ester typically involves cleavage adjacent to the carbonyl group. libretexts.orguou.ac.in For this compound, characteristic fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass loss of 31 Da.

Loss of methanol (B129727) (-CH₃OH): A rearrangement reaction can lead to the loss of a neutral methanol molecule, a mass loss of 32 Da.

Cleavage of the ester bond: Alpha-cleavage next to the carbonyl can lead to the formation of an acylium ion. miamioh.edu

Fragmentations of the side chains: Cleavage can occur at various points along the aliphatic and phenyl-substituted chains, often involving the loss of water from the hydroxyl groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural elucidation and quantification of pharmaceutical compounds. For this compound, IR and UV-Vis spectroscopy serve distinct but complementary roles in its characterization.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrations of its chemical bonds. Although specific spectra for this compound are not widely published, data from its close analog, latanoprost (the isopropyl ester), reveals the characteristic absorption bands that are expected to be present and nearly identical for the methyl ester. fda.gov Key functional groups such as hydroxyl (-OH), aliphatic carbon-hydrogen (C-H), and the ester carbonyl (C=O) group are readily identifiable.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H | ~3374-3390 | Stretching |

| Aliphatic C-H | ~2932-2980 | Stretching |

| Ester C=O | ~1727-1729 | Stretching |

This table is populated with data representative of latanoprost and its analogs, which share the same core functional groups as this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of compounds in solution. Latanoprost and its esters exhibit weak absorbance in the UV spectrum. mdpi.com The wavelength of maximum absorbance (λmax) for latanoprost is consistently reported to be around 210 nm. mdpi.com This low wavelength and weak molar absorptivity can present challenges in analysis, particularly when quantifying low concentrations or in the presence of interfering substances from a sample matrix. mdpi.com

Quantitative Analysis Methods for Research Studies

Accurate quantification of this compound is crucial for its use as a reference standard and in studies investigating the purity and stability of latanoprost. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

The analysis of latanoprost and its related compounds, including the methyl ester, in biological matrices like plasma or ocular tissues is challenging due to the typically low concentrations and the complexity of the matrix. researchgate.net Latanoprost itself is an ester prodrug that is rapidly hydrolyzed in vivo by esterases in the cornea to its biologically active form, latanoprost acid. mdpi.comnih.gov Consequently, most non-clinical and pharmacokinetic studies focus on quantifying the active acid metabolite rather than the original ester. nih.gov

However, methods developed for latanoprost provide a framework for the potential analysis of its methyl ester. These methods often require high sensitivity. While standard HPLC with UV detection can be used, achieving the necessary low limits of detection for trace analysis often requires more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.net For HPLC-UV methods, detection limits (LOD) for latanoprost have been reported in the nanogram per milliliter range, with one study achieving an LOD of 0.025 µg/mL. mdpi.comrjptonline.org LC-MS/MS methods offer superior sensitivity, capable of reaching sub-nanogram levels, which is often necessary for detecting transient ester prodrugs in plasma. researchgate.net

Sample preparation is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation followed by liquid-liquid extraction are commonly employed to isolate the analyte before injection into the chromatography system. researchgate.netresearchgate.net

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. mdpi.com For latanoprost and its related esters, developing such methods is critical for ensuring product quality and stability. These methods are typically based on HPLC. mdpi.comresearchgate.net

The development process involves subjecting the compound to forced degradation (stress testing) under various conditions as mandated by ICH guidelines. These conditions include:

Acidic hydrolysis

Alkaline hydrolysis

Oxidative degradation

Thermal stress

Photolytic stress (exposure to UV light) mdpi.comresearchgate.net

Latanoprost is known to be unstable under UV light exposure and is susceptible to hydrolysis, which cleaves the ester bond to form latanoprost acid—a primary degradation product. mdpi.comgeneesmiddeleninformatiebank.nl The analytical method must be able to separate the intact ester from latanoprost acid and other potential degradants, such as isomers like the 5,6-trans-isomer and the 15(R)-epimer. mdpi.comresearchgate.net

Various HPLC methods have been developed for this purpose, often utilizing reverse-phase columns (e.g., C18, Cyano) and UV detection at 210 nm. mdpi.comresearchgate.net The choice of column and mobile phase composition is optimized to achieve sufficient resolution between all relevant peaks.

| Method Type | Column | Mobile Phase Example | Detection | Application |

| RP-HPLC | Reverse Phase Cyano Column | Gradient elution with acetonitrile and water | UV at 210 nm | Separation of latanoprost from its isomers and degradation products. mdpi.comresearchgate.net |

| RP-HPLC | C18 | Acetonitrile:Water (70:30) with 0.1% TFA | UV at 205 nm | Quantification of latanoprost at nanogram levels. researchgate.net |

| NP-HPLC | Silica Column | Heptane:2-propanol:acetonitrile (93:6:1) | UV | Separation of geometric isomers and epimers. researchgate.net |

This table summarizes various published HPLC approaches for the analysis of latanoprost and its related substances.

By demonstrating separation of the main compound from peaks generated under stress conditions, the method is validated as being "stability-indicating." mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Ester Moiety on Molecular Interactions and Prodrug Properties

Latanoprost (B1674536) is an isopropyl ester prodrug of prostaglandin (B15479496) F2α (PGF2α) nih.govnih.govresearchgate.net. This esterification is a critical chemical modification that enhances the lipophilicity of the parent compound, latanoprost acid. nih.govdrugbank.com The increased lipophilicity facilitates its absorption through the cornea. nih.govdrugbank.comnih.gov Once it penetrates the cornea, esterases hydrolyze the isopropyl ester to release the biologically active latanoprost acid. nih.govdrugbank.comnih.govgoogle.comnih.govmdpi.com This enzymatic conversion is essential for the drug's activity, as the free acid form is a potent agonist of the prostaglandin F (FP) receptor. nih.govimmune-system-research.commedchemexpress.com

The ester moiety itself does not directly interact with the FP receptor. Instead, its primary role is to optimize the pharmacokinetic properties of the drug for topical ophthalmic administration. blogspot.com The rate of hydrolysis of the ester can influence the duration of action of the compound. blogspot.com Studies have shown that latanoprost is extensively hydrolyzed in various human ocular tissues, with the highest rates observed in the choroid, followed by the ciliary body, cornea, and conjunctiva. arvojournals.org Interestingly, the rate of formation of latanoprost acid correlates well with the degradation of the parent compound in these tissues. arvojournals.org

The interaction between the ester group of latanoprost and complex micelles formed by surfactants can inhibit hydrolysis, which is a mechanism that contributes to the stability of latanoprost in eye drop formulations. researchgate.net

Table 1: Hydrolysis of Latanoprost in Human Ocular Tissues

| Ocular Tissue | Relative Rate of Hydrolysis |

|---|---|

| Choroid | Highest |

| Ciliary Body | High |

| Cornea | High |

| Conjunctiva | High |

| Aqueous Humor | Minimal |

Role of the ω-Chain and Phenyl Ring Substitutions on Receptor Binding

The structure of the ω-chain of latanoprost plays a pivotal role in its selectivity and affinity for the FP receptor. A key modification in the development of latanoprost was the introduction of a terminal phenyl ring on the ω-chain. nih.govarvojournals.org This structural feature was found to be crucial for reducing the side effects associated with earlier prostaglandin analogues while maintaining high efficacy. arvojournals.org

Structure-activity relationship studies have demonstrated that the optimal position for the phenyl ring is on carbon-17 of the prostaglandin backbone. nih.gov Attaching the aromatic ring at this position yields a compound with potent FP receptor agonist activity. arvojournals.org Elongating the ω-chain beyond carbon-17 with a terminal phenyl ring leads to a reduction in biological activity. arvojournals.org

Substitutions on the phenyl ring can further modulate the pharmacological profile of latanoprost analogues. For instance, introducing a methyl group at the ortho or meta positions of the benzene (B151609) ring results in compounds that are biologically more active than those with a methyl group at the para position. nih.gov This suggests that the para position is more sensitive to steric hindrance. arvojournals.org Furthermore, an electron-attracting trifluoromethyl group in the ortho position can reduce activity, highlighting the potential importance of electrochemical forces in this region of the molecule. arvojournals.org

Saturation of the 13,14-trans double bond to create 13,14-dihydro analogues, such as latanoprost, was found to further improve the receptor profile by reducing potency at EP1 and TP receptors while having minimal effect on FP receptor interaction. arvojournals.org

Table 2: Impact of Phenyl Ring Substitutions on Biological Activity

| Substitution Position | Effect on Biological Activity |

|---|---|

| Ortho-methyl | Increased activity |

| Meta-methyl | Increased activity |

| Para-methyl | Decreased activity |

| Ortho-trifluoromethyl | Decreased activity |

Stereochemical Influences on Biological Activity and Prodrug Hydrolysis

The stereochemistry of latanoprost is critical for its biological activity. The molecule possesses several chiral centers, and the specific spatial arrangement of its functional groups is essential for effective binding to the FP receptor. nih.gov The Z-configuration of the double bond in the heptenoate side chain is a key feature for receptor binding and pharmacological activity. blogspot.com Altering this configuration can lead to significant changes in receptor affinity and efficacy. blogspot.com

Inversion of the configuration at carbon-9 or carbon-11 (B1219553) of the prostaglandin ring has been shown to alter both the potency and the receptor profile of PGF2α analogues. nih.gov The 15α-hydroxyl group is also critical, with analogues exhibiting high activity on FP receptors in a stereoselective manner for this specific configuration.

While the primary focus of stereochemistry is on receptor interaction, it may also have subtle influences on the rate of prodrug hydrolysis by corneal esterases, although this is less extensively documented in the provided search results. The specific three-dimensional shape of the molecule could affect how efficiently it fits into the active site of the hydrolytic enzymes.

Computational Chemistry and Molecular Docking Simulations

Computational chemistry and molecular docking simulations have provided valuable insights into the interaction between latanoprost acid and the FP receptor. nih.gov These models help to visualize and understand the specific binding modes and key interactions at the molecular level.

Docking studies reveal that latanoprost acid binds within a pocket of the FP receptor. nih.gov The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Key residues within the FP receptor have been identified that form critical contacts with the ligand. nih.gov For example, specific polar bonds are formed between the hydroxyl groups of latanoprost acid and amino acid residues in the receptor binding site. nih.gov The phenyl ring of the ω-chain engages in hydrophobic interactions with a sub-pocket in the receptor. researchgate.net

Molecular modeling techniques can be used to predict the binding affinities of latanoprost and its analogues to the FP receptor. These predictions are valuable in the early stages of drug design and can help to prioritize compounds for synthesis and further testing. By calculating the binding energy of different ligand-receptor complexes, researchers can estimate the potency of novel analogues.

Conformational analysis, another aspect of computational chemistry, investigates the different spatial arrangements (conformations) that the latanoprost molecule can adopt. This is important because the molecule must adopt a specific conformation to bind effectively to the FP receptor. Molecular dynamics simulations have been employed to study the behavior of latanoprost, for instance, within the tear film lipid layer, providing insights into its accumulation and release mechanisms. researchgate.netnih.gov

Design of Novel Latanoprost Methyl Ester Analogs for Research Purposes

The understanding gained from SAR studies and molecular modeling has guided the design of novel this compound analogues for research. By systematically modifying the structure of latanoprost, researchers can explore the molecular determinants of FP receptor binding and activation.

For example, novel analogues with different ring structures attached to carbon-17, such as cyclopropyl (B3062369) to cycloheptyl and various aromatic rings like thiophene (B33073) and furan, have been synthesized and tested. arvojournals.org These studies help to map the structural requirements of the FP receptor binding pocket.

The synthesis of latanoprost diastereoisomers has also been a focus of research. researchgate.net These stereochemically distinct versions of the molecule are crucial for understanding the precise three-dimensional requirements for receptor interaction. By comparing the activity of different isomers, the importance of each chiral center can be elucidated.

These research analogues are not intended for therapeutic use but serve as valuable tools to probe the intricacies of prostaglandin receptor pharmacology and to refine the molecular models of ligand-receptor interactions.

Q & A

Q. How can researchers experimentally determine the hydrolysis rate of latanoprost methyl ester to its active acid form in corneal models?

To quantify hydrolysis kinetics, use in vitro corneal epithelial tissue models combined with high-performance liquid chromatography (HPLC)-UV analysis. Measure latanoprost ester and acid concentrations at timed intervals post-application. Tissue integrity should be validated via transepithelial electrical resistance (TEER) measurements before and after experiments to ensure model reliability . Preliminary studies suggest that hydrolysis is rapid and nearly complete in corneal tissues, with the ester form undetectable in ex vivo models .

Q. What methodologies are recommended for studying the transport mechanisms of this compound across ocular barriers?

Use dual-chamber diffusion cells with reconstituted corneal epithelium. Apply this compound in formulation buffers and quantify permeation using validated HPLC-UV methods. Include inhibitors like MK571 (for MRP transporters) to assess transporter-mediated efflux. Studies show latanoprost ester hydrolyzes completely during transport, with free acid as the predominant permeating species . TEER measurements ensure tissue integrity, while carboxyfluorescein permeability assays validate paracellular transport .

Q. How should researchers design experiments to quantify this compound and its metabolites in ocular tissues?

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. Calibrate using synthetic standards for latanoprost ester, free acid, and oxidative metabolites (e.g., 15-keto latanoprost). For tissue sampling, prioritize aqueous humor and trabecular meshwork cells, as these are key sites of action. Preclinical studies in primates indicate that oxidation at the C-15 position occurs without ester hydrolysis, necessitating metabolite-specific assays .

Q. What experimental parameters are critical for assessing the impact of this compound on trabecular meshwork permeability?

Use human trabecular meshwork cell (HTMC) monolayers and measure trans-endothelial electrical resistance (TEER) and carboxyfluorescein flux. Treat cells with this compound (50–100 µM) and co-administer nitric oxide synthase inhibitors (e.g., L-NAME) to isolate signaling pathways. Studies demonstrate that latanoprost acid increases permeability by 30–40% via nitric oxide-dependent mechanisms .

Q. How can researchers optimize in vitro models to replicate this compound’s pharmacokinetics in vivo?

Incorporate metabolically active corneal epithelial cells in diffusion models to mimic esterase activity. Monitor TEER and use HPLC to confirm hydrolysis kinetics. Studies show that <4% of latanoprost ester remains intact after permeation in cell-containing models, aligning with ex vivo data . Validate models against clinical aqueous humor concentration-time profiles, where free acid peaks at 2–3 hours post-administration .

Advanced Research Questions

Q. What pharmacokinetic modeling approaches are suitable for predicting this compound’s ocular bioavailability?

Apply dose-response-time (DRT) models incorporating corneal depot effects and ester hydrolysis lag times. Use nonlinear mixed-effects modeling to estimate biophase kinetics, leveraging human aqueous humor data (e.g., free acid t1/2 = 2.8 hours). DRT analysis can optimize dosing intervals and sample timing in preclinical studies .

Q. How can transcriptomic profiling elucidate this compound’s molecular effects on trabecular meshwork cells?

Treat HTMCs with latanoprost acid (10 µg/mL) for 5 days and perform qPCR for extracellular matrix (ECM) regulators (e.g., fibronectin, MMPs). Use immunofluorescence to localize ECM proteins. Prior work shows latanoprost acid downregulates fibronectin expression by 50%, contributing to reduced outflow resistance . Include dimethyl sulfoxide (DMSO) controls to exclude solvent artifacts.

Q. How should researchers address contradictions in this compound’s concentration-dependent permeation data across formulations?

Conduct comparative studies using formulations with varying stabilizers (e.g., polyoxyl 40 stearate). Analyze permeation rates and hydrolysis kinetics via HPLC-UV. For example, some preservative-free (PF) formulations show non-concentration-dependent transport, unlike PF surfactant-free (PF SF) variants, likely due to excipient effects on corneal esterases . Mechanistic studies with specific enzyme inhibitors can clarify these discrepancies.

Q. What experimental design strategies optimize this compound synthesis and purification?

Adopt Taguchi orthogonal arrays to screen parameters like catalyst concentration (0.5–1.5 wt%), reaction temperature (40–60°C), and molar ratios. Use ANOVA to identify dominant factors; catalyst concentration contributes >77% to yield variance in esterification reactions . Validate optimized conditions (e.g., 1.5 wt% KOH, 60°C) via triplicate runs, achieving >96% purity .

Q. How can researchers validate this compound’s efficacy across heterogeneous experimental models?

Compare data from immortalized cell lines, primary HTMCs, and ex vivo corneas. For example, immortalized cells may underestimate esterase activity compared to primary tissues. Normalize results to clinical benchmarks, such as free acid concentrations in aqueous humor (29–41 nM at 1–3 hours post-dose) . Meta-analyses of permeability coefficients (e.g., 1.2–2.5 × 10<sup>−6</sup> cm/s in vitro vs. 0.8 × 10<sup>−6</sup> cm/s ex vivo) can identify model-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.